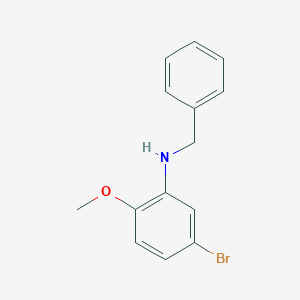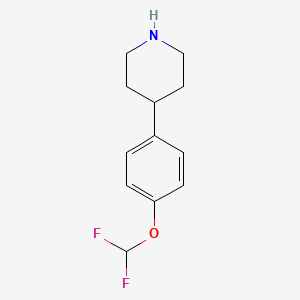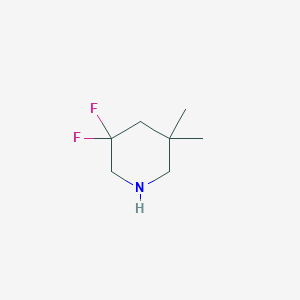
N-benzyl-5-bromo-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-bromo-2-methoxyaniline is an organic compound with the molecular formula C14H14BrNO. It is a derivative of aniline, where the aniline core is substituted with a benzyl group, a bromine atom, and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxyaniline.
Benzylation: The key step involves the benzylation of 5-bromo-2-methoxyaniline. This can be achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
N-benzyl-5-bromo-2-methoxyaniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-bromo-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxyaniline: This compound is similar but lacks the benzyl group, which can affect its reactivity and applications.
N-benzyl-3-methoxyaniline: This compound has a similar structure but with the bromine atom replaced by a hydrogen atom, leading to different chemical properties.
Uniqueness
N-benzyl-5-bromo-2-methoxyaniline is unique due to the presence of both the bromine and methoxy groups, which provide specific reactivity patterns. The benzyl group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C14H14BrNO |
|---|---|
Peso molecular |
292.17 g/mol |
Nombre IUPAC |
N-benzyl-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Clave InChI |
UZXXHRSAMRKBAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)





![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
